molecular formula C9H7ClN2O B1594127 2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one CAS No. 17326-22-6

2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B1594127
CAS RN: 17326-22-6
M. Wt: 194.62 g/mol
InChI Key: TWSQBKNZAQIZSI-UHFFFAOYSA-N
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Description

“2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one” is a derivative of 4H-pyrido[1,2-a]pyrimidin-4-one . These compounds are highly bioactive and multipurpose heterocyclic motifs, having applications in drugs, natural products, agrochemicals, material science, and organic synthesis .


Synthesis Analysis

The synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives involves various routes and derivatization methods such as via cross-coupling, C-H functionalization through arylation, alkenylation, sulfenylation, selenylation, phosphonation, etc . A series of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one aliphatic/aromatic/heterocyclic amine derivatives were synthesized in good yield .


Molecular Structure Analysis

The molecular structure of “2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one” is characterized by geometric parameters such as bond lengths and angles . The chloroethyl side chain is in a synclinal conformation .


Chemical Reactions Analysis

The chemical reactions involving 4H-pyrido[1,2-a]pyrimidin-4-one include C-H functionalization . An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one” can be inferred from its molecular structure. For example, the bond lengths and angles provide information about the molecule’s geometry .

Scientific Research Applications

Antiallergics

The compound has potential use in the creation of antiallergic medications, which help alleviate symptoms caused by allergies.

Each application mentioned above represents a unique field where “2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one” could have significant implications. The ongoing research in these areas highlights the versatility and importance of this compound in scientific research and pharmaceutical development .

Mechanism of Action

Target of Action

It’s known that this compound is used in organic synthesis and drug chemistry , suggesting it may interact with a variety of biological targets.

Mode of Action

It has been shown that similar compounds can undergo reactions such as c-3 chalcogenation (sulfenylation and selenylation), which suggests a radical mechanistic pathway for these transformations .

Biochemical Pathways

It’s known that this compound can be used to synthesize diversely orchestrated 3-ars/arse derivatives , indicating it may influence various biochemical pathways.

Result of Action

It’s known that this compound is used in the synthesis of various derivatives , suggesting it may have diverse effects at the molecular and cellular level.

Action Environment

It’s known that this compound can undergo reactions under mild conditions , suggesting it may be stable in a variety of environments.

properties

IUPAC Name

2-chloro-9-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-3-2-4-12-8(13)5-7(10)11-9(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSQBKNZAQIZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295880
Record name 2-chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17326-22-6
Record name 17326-22-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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